molecular formula C17H19NO4 B14880636 5-(benzyloxy)-N-isobutyl-4-oxo-4H-pyran-2-carboxamide

5-(benzyloxy)-N-isobutyl-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B14880636
M. Wt: 301.34 g/mol
InChI Key: OQTMZBUFAFSCMN-UHFFFAOYSA-N
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Description

5-(benzyloxy)-N-isobutyl-4-oxo-4H-pyran-2-carboxamide is a synthetic organic compound that belongs to the class of pyran derivatives This compound is characterized by the presence of a benzyloxy group, an isobutyl group, and a pyran ring with a carboxamide functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-N-isobutyl-4-oxo-4H-pyran-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-oxo-4H-pyran-2-carboxylic acid with benzyl alcohol in the presence of a dehydrating agent to form the benzyloxy derivative. This intermediate is then reacted with isobutylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(benzyloxy)-N-isobutyl-4-oxo-4H-pyran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the pyran ring can be reduced to form alcohol derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.

    Reduction: Reduction of the carbonyl group can produce alcohol derivatives.

    Substitution: Substitution reactions can lead to various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

5-(benzyloxy)-N-isobutyl-4-oxo-4H-pyran-2-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-N-isobutyl-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(benzyloxy)-N-isobutyl-4-oxo-4H-pyran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes and its potential therapeutic applications set it apart from other similar compounds .

Properties

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

N-(2-methylpropyl)-4-oxo-5-phenylmethoxypyran-2-carboxamide

InChI

InChI=1S/C17H19NO4/c1-12(2)9-18-17(20)15-8-14(19)16(11-22-15)21-10-13-6-4-3-5-7-13/h3-8,11-12H,9-10H2,1-2H3,(H,18,20)

InChI Key

OQTMZBUFAFSCMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=CC(=O)C(=CO1)OCC2=CC=CC=C2

Origin of Product

United States

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